4-Pirimidinacarbaldehído

Descripción general

Descripción

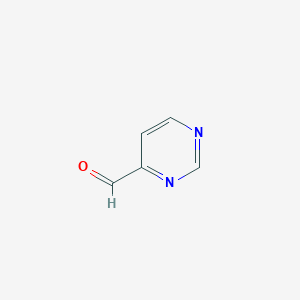

Pyrimidine-4-carbaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, and an aldehyde group at the 4-position. This structure makes it highly reactive and useful in a range of chemical reactions, particularly in the construction of complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine-4-carbaldehyde derivatives can be achieved through various methods. For instance, a regioselective approach to trisubstituted 2-arylaminopyrimidine-5-carbaldehydes involves an S(N)Ar reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with different nucleophiles, demonstrating the flexibility of pyrimidine carbaldehydes in chemical synthesis . Additionally, microwave-assisted synthesis offers a rapid and efficient route to pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions, highlighting the adaptability of pyrimidine-4-carbaldehyde to modern synthetic techniques .

Molecular Structure Analysis

The molecular structure of pyrimidine-4-carbaldehyde derivatives is crucial for their reactivity and interaction with other molecules. For example, the organic compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM) exhibits a molecular structure that allows it to adsorb on surfaces through oxygen and nitrogen atoms as well as pi-electrons, which is essential for its role as a corrosion inhibitor . The molecular dynamics simulation results provide insights into the adsorption behavior of such compounds on metal surfaces .

Chemical Reactions Analysis

Pyrimidine-4-carbaldehyde and its derivatives participate in a variety of chemical reactions. They can undergo cyclocondensation reactions, as seen in the synthesis of pyrido[2,3-d]pyrimidines , or engage in tandem reactions involving acetalisation and cycloisomerization to yield complex heterocyclic systems . The reactivity of these compounds with N- and C-nucleophiles leads to the formation of a diverse array of products, including enaminones, Schiff's bases, and pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-4-carbaldehyde derivatives are influenced by their molecular structure. These properties are critical for their function in various applications, such as the inhibition of corrosion in carbon steel, where the adsorption characteristics and the ability to act as a mixed-type inhibitor are of particular importance . Theoretical calculations, such as those using density functional theory (DFT), help to explain the inhibitive effects and correlate with experimental data .

Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

Las pirimidinas, incluido el 4-pirimidinacarbaldehído, se ha descubierto que presentan una gama de efectos farmacológicos, incluidas actividades antiinflamatorias . Los efectos antiinflamatorios de las pirimidinas se atribuyen a su respuesta inhibitoria frente a la expresión y actividades de ciertos mediadores inflamatorios vitales .

Aplicaciones Antioxidantes

Se sabe que las pirimidinas exhiben efectos antioxidantes . Esta propiedad las hace útiles para combatir el estrés oxidativo, que está implicado en diversas enfermedades, como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos .

Aplicaciones Antimicrobianas

Se ha descubierto que las pirimidinas poseen propiedades antimicrobianas . Esto las convierte en posibles candidatas para el desarrollo de nuevos medicamentos antimicrobianos, que son necesarios para combatir la creciente resistencia de los microbios a los medicamentos existentes .

Aplicaciones Antivirales

Las pirimidinas también exhiben actividades antivirales . Esto las hace valiosas en el desarrollo de medicamentos antivirales, especialmente a la luz de las enfermedades virales emergentes y reemergentes .

Aplicaciones Anticancerígenas

Las pirimidinas han mostrado resultados prometedores en el campo de la investigación del cáncer. Por ejemplo, ciertos derivados de pirimidina han mostrado una potente actividad anticancerígena contra un panel de 60 líneas celulares de cáncer . Otro estudio informó que los nuevos derivados de tiazolopirimidina exhibieron una excelente actividad anticancerígena contra líneas celulares de cáncer humano

Mecanismo De Acción

Target of Action

Pyrimidine-4-carbaldehyde is a derivative of pyrimidine, a nitrogenous heterocyclic compound . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Therefore, the primary targets of Pyrimidine-4-carbaldehyde could be the enzymes involved in these biochemical pathways.

Mode of Action

Pyrimidine derivatives are known to interact with various enzymes and receptors, influencing their function and leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine-4-carbaldehyde, as a pyrimidine derivative, may affect the pyrimidine metabolism pathway. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Result of Action

Given its structural similarity to pyrimidine, it may influence cellular processes such as dna and rna synthesis, lipid metabolism, and carbohydrate metabolism .

Safety and Hazards

Direcciones Futuras

Since alcohols are accessible from indigestible biomass (lignocellulose), the development of novel preferentially catalytic reactions in which alcohols are converted into important classes of fine chemicals is a central topic of sustainable synthesis . The combination of this novel protocol with established methods for converting alcohols to nitriles now allows selectively assembling pyrimidines from four alcohol building blocks and 2 equiv of ammonia .

Análisis Bioquímico

Biochemical Properties

Pyrimidine-4-carbaldehyde participates in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon . It can undergo reactions such as condensation, reduction, and oxidation .

Cellular Effects

They are necessary for DNA and RNA biosynthesis, which are fundamental for cell survival and growth . Dysfunction of pyrimidine metabolism is closely related to cancer progression .

Molecular Mechanism

It is known to undergo many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation .

Temporal Effects in Laboratory Settings

It is known that Pyrimidine-4-carbaldehyde is a colorless liquid, although aged samples can appear yellow or even brown .

Metabolic Pathways

Pyrimidine-4-carbaldehyde is likely involved in the pyrimidine metabolism pathway. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Transport and Distribution

It is known that Pyrimidine-4-carbaldehyde is supplied in most volumes including bulk quantities .

Subcellular Localization

Rnas, which contain pyrimidines, can aggregate in distinct patterns within various cellular compartments .

Propiedades

IUPAC Name |

pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKULHRWWYCFJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464976 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2435-50-9 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the preferred reaction site for diazotised p-chloroaniline with substituted pyrimidines?

A1: Contrary to previous reports suggesting the 5-position, research has shown that diazotised p-chloroaniline reacts with 4-methyl- and 4,6-dimethyl-2-pyrimidone at the 4-methyl group. [] This reaction yields the p-chlorophenylhydrazones of the corresponding pyrimidine-4-carbaldehydes. Similarly, the reaction occurs at the 6-methyl group for 2,6-dimethyl-4-pyrimidone and 1,4,6-trimethyl-2-pyrimidone. []

Q2: Can you provide an example of a different reaction pathway observed with diazonium salts and pyrimidines?

A2: Interestingly, p-chlorobenzenediazonium chloride reacts with 5-methylcytosine at a different position. Instead of targeting a methyl group, it forms a p-chlorophenylazoaminopyrimidine. [] This product also possesses another p-chlorophenyl azo-group, likely located at the N-1 position of the pyrimidine ring. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)